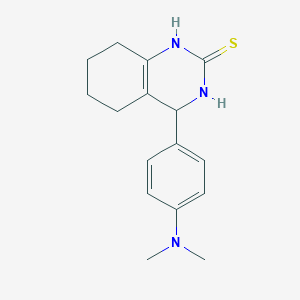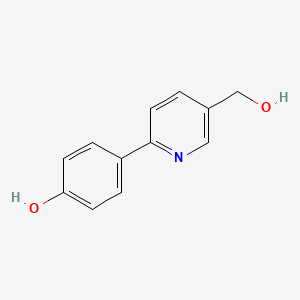
4-(5-(Hydroxymethyl)pyridin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Hydroxymethyl)pyridin-2-yl)phenol is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(5-(Hydroxymethyl)pyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group, forming 4-(5-carboxypyridin-2-yl)phenol.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(5-(Hydroxymethyl)pyridin-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(5-(Hydroxymethyl)pyridin-2-yl)phenol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)pyridine: Similar in structure but lacks the phenolic group.
2-(Hydroxymethyl)pyridine: Similar but with the hydroxymethyl group at a different position on the pyridine ring.
4-Hydroxyphenylpyridine: Similar but without the hydroxymethyl group.
Uniqueness
4-(5-(Hydroxymethyl)pyridin-2-yl)phenol is unique due to the presence of both a hydroxymethyl group and a phenolic group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-[5-(hydroxymethyl)pyridin-2-yl]phenol |
InChI |
InChI=1S/C12H11NO2/c14-8-9-1-6-12(13-7-9)10-2-4-11(15)5-3-10/h1-7,14-15H,8H2 |
InChI Key |
LXWONHXGAWRQAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


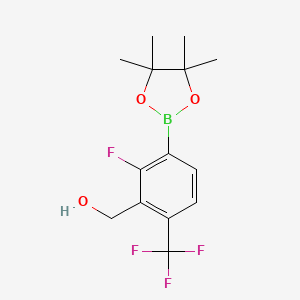
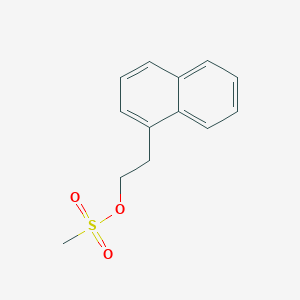
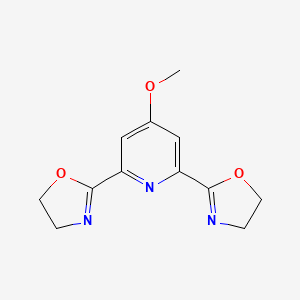
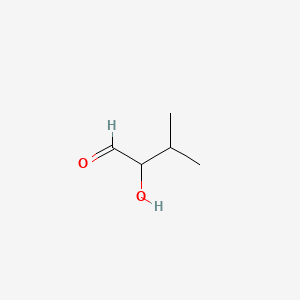
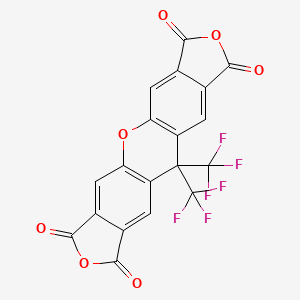
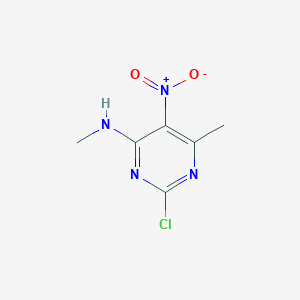
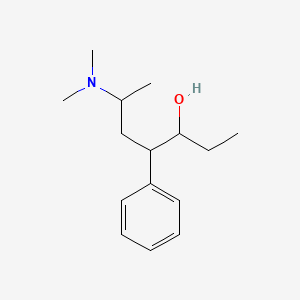
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
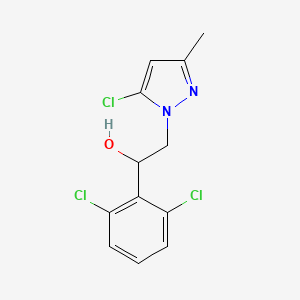

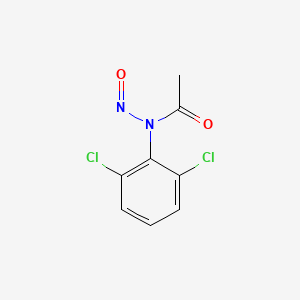
![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
